Molecular Weight and Polar Surface Area Differentiation Versus Methyl 4-(Phenylcarbamoyl)Benzoate
The target compound (CAS 1396853-33-0) is structurally elaborated from the commercially dominant methyl 4-(phenylcarbamoyl)benzoate (CAS 3814-10-6) scaffold through the addition of three functional elements: a 4-methoxy substituent on the terminal phenyl ring, a tertiary hydroxyl group at the 2-position of the propyl linker, and a 2-methyl branch. These modifications increase molecular weight from 255.27 to 357.41 g/mol (+102.14 g/mol; +40.0%) and add two hydrogen-bond donors (one hydroxyl, one carbamoyl N–H vs. one N–H in the analog) and three additional hydrogen-bond acceptors (methoxy oxygen, tertiary hydroxyl oxygen, and the ester carbonyl of the terephthalate), resulting in an estimated PSA increase of ≥30 Ų relative to the 55.4 Ų of CAS 3814-10-6 . These differences place the target compound in a distinct chemical space with implications for aqueous solubility, passive membrane permeability, and off-target promiscuity, all of which are material to lead optimization decisions [1].
| Evidence Dimension | Molecular weight and estimated polar surface area (PSA) |
|---|---|
| Target Compound Data | MW = 357.41 g/mol; est. PSA ≈ 85–95 Ų; HBD = 2; HBA = 6; Rotatable bonds = 9 |
| Comparator Or Baseline | Methyl 4-(phenylcarbamoyl)benzoate (CAS 3814-10-6): MW = 255.27 g/mol; PSA = 55.4 Ų; HBD = 1; HBA = 3; Rotatable bonds = 4 |
| Quantified Difference | ∆MW = +102.14 g/mol (+40.0%); ∆PSA ≈ +30–40 Ų; ∆HBD = +1; ∆HBA = +3; ∆Rotatable bonds = +5 |
| Conditions | PSA for comparator from MolBase database; target compound PSA estimated by structural analogy and fragment-based calculation |
Why This Matters
A PSA increase of ≥30 Ų relative to the simple N-phenyl analog alters predicted oral bioavailability and blood-brain barrier penetration profiles, making CAS 1396853-33-0 a distinct chemical entity for peripheral versus central nervous system target screening cascades.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. (Cited as general reference for PSA and rotatable bond thresholds in oral bioavailability). View Source
